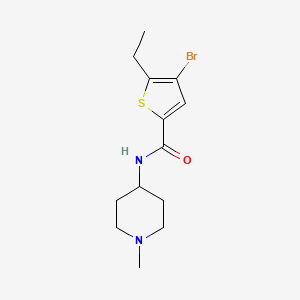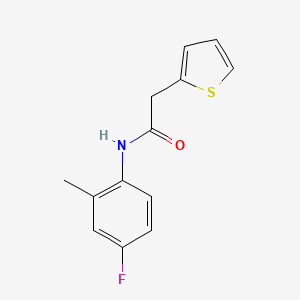![molecular formula C18H19FN2O2 B3598214 (2-FLUOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B3598214.png)
(2-FLUOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE
説明
(2-FLUOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE is a useful research compound. Its molecular formula is C18H19FN2O2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine is 314.14305602 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Supramolecular Chemistry and Crystallography
- Research on closely related compounds to 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine, such as 1-halobenzoyl-4-(2-methoxyphenyl)piperazines, shows their ability to form one-dimensional, two-dimensional, and three-dimensional hydrogen-bonded assemblies. These characteristics are significant in the field of crystallography and supramolecular chemistry, influencing molecular conformation, pseudosymmetry, and inversion twinning (Chinthal et al., 2021).
Positron Emission Tomography (PET) Imaging
- Compounds similar to 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine, such as [18F]p-MPPF, are used in PET imaging to study the serotonergic neurotransmission. This involves the assessment of the chemistry, radiochemistry, and metabolic processes in animal models and humans, showcasing its application in neuroscience and diagnostic imaging (Plenevaux et al., 2000).
Pharmaceutical Research and Development
- Research on compounds containing elements similar to 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine, such as conformationally constrained butyrophenones, shows their potential as antipsychotic agents. These studies delve into the drug's affinity for various neurotransmitter receptors, demonstrating its significance in the development of new therapeutic drugs (Raviña et al., 2000).
Chemical Synthesis and Molecular Structure Analysis
- The synthesis and characterization of related compounds, like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, provide insights into molecular structures and conformations, essential for understanding chemical reactivity and designing new molecules [(Faizi et al., 2016)](https://cons
Antibacterial and Anthelmintic Research
- Studies on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound structurally related to 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine, have explored its antibacterial and anthelmintic activities. This highlights the potential of such compounds in developing new treatments for bacterial infections and parasitic worms (Sanjeevarayappa et al., 2015).
Drug Discovery and Neurotransmitter Studies
- Compounds like 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine are instrumental in synthesizing radioligands for studying neurotransmitter systems, such as the dopamine transporter. This aids in understanding neurochemical mechanisms and developing drugs targeting these systems (Müller et al., 1995).
Biological Evaluation and Synthesis
- Research on similar piperazine derivatives has led to the synthesis and biological evaluation of novel compounds, contributing to the field of medicinal chemistry and drug design. These studies focus on interactions at the molecular level, providing valuable data for developing new therapeutics (Gul et al., 2019).
Fluorescent Ligands for Receptor Studies
- The development of fluorescent ligands based on 1-arylpiperazine structures, similar to 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine, has been crucial in visualizing and studying receptors like 5-HT1A. This is particularly important in neuroscience for understanding receptor function and distribution (Lacivita et al., 2009).
特性
IUPAC Name |
(2-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-23-15-8-6-14(7-9-15)20-10-12-21(13-11-20)18(22)16-4-2-3-5-17(16)19/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXPVHHWKXCSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3598139.png)
![ethyl {2-[(2-methyl-3-furoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3598159.png)
![4-BROMO-5-ETHYL-N-[(FURAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3598166.png)

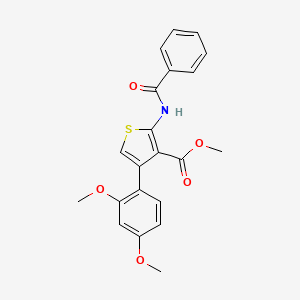
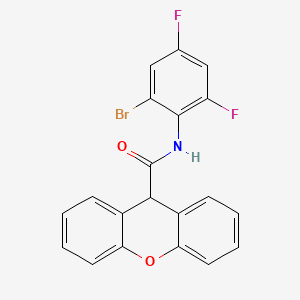
![5-methyl-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B3598180.png)
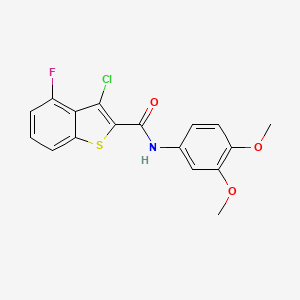
![N-cyclopentyl-4-ethyl-5-methyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B3598189.png)
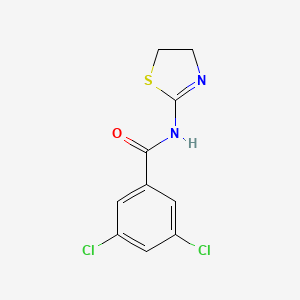
![N-[3-cyano-4-(3,4-dimethoxyphenyl)thiophen-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B3598198.png)
![4-[(4-nitrophenyl)sulfonyl]-N-(2-phenylethyl)-1-piperazinecarbothioamide](/img/structure/B3598209.png)
